molecular formula C24H28N2O7S B2593726 Ethyl 4-(4-ethoxy-3-methoxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate CAS No. 866590-73-0

Ethyl 4-(4-ethoxy-3-methoxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B2593726
CAS No.: 866590-73-0
M. Wt: 488.56
InChI Key: UWHSQDZVZGONBA-UHFFFAOYSA-N
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Description

Ethyl 4-(4-ethoxy-3-methoxyphenyl)-2-oxo-6-(tosylmethyl)-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C24H28N2O7S and its molecular weight is 488.56. The purity is usually 95%.
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Scientific Research Applications

Thermodynamic Properties

Research on derivatives of 1,2,3,4-tetrahydropyrimidine, closely related to the compound , has explored their thermodynamic properties, including combustion energies, enthalpies of combustion, formation, fusion, vaporization, and sublimation. These studies provide valuable insights into the energetic characteristics and stability of these compounds, potentially informing their practical applications in various fields such as materials science and chemical engineering (Klachko et al., 2020).

Antimicrobial and Antifungal Activities

Another area of significant interest is the synthesis of tetrahydropyrimidine derivatives for evaluating their antimicrobial and antifungal activities. Certain derivatives have been synthesized and tested for their efficacy against various bacterial and fungal strains. These studies highlight the potential of tetrahydropyrimidine derivatives as a basis for developing new antimicrobial agents, which could contribute to the pharmaceutical industry in combating resistant microbial strains (Tiwari et al., 2018).

Crystal Structure Analysis

The crystal structure analysis of related tetrahydropyrimidine derivatives offers insights into their molecular conformations and intermolecular interactions. Understanding these structural details can be crucial for the design and optimization of these compounds for specific applications, including as ligands in metal coordination complexes, organic semiconductors, or as key intermediates in organic synthesis (Kurbanova et al., 2009).

Antiviral and Antiretroviral Activities

Some pyrimidine derivatives, including those structurally similar to the compound of interest, have been investigated for their potential antiviral and antiretroviral activities. These studies are critical in the ongoing search for effective treatments against various viral infections, including HIV. By exploring the biological activities of these compounds, researchers aim to identify new therapeutic agents that could contribute to the global effort against viral diseases (Hocková et al., 2003).

Sensor Applications

The development of ion-selective electrodes based on tetrahydropyrimidine derivatives for detecting specific ions, such as copper ions, in various samples demonstrates the potential utility of these compounds in analytical chemistry. Such sensors could offer sensitive, selective, and rapid detection methods for environmental monitoring, food safety analysis, and clinical diagnostics (Islamnezhad & Mahmoodi, 2011).

Properties

IUPAC Name

ethyl 4-(4-ethoxy-3-methoxyphenyl)-6-[(4-methylphenyl)sulfonylmethyl]-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O7S/c1-5-32-19-12-9-16(13-20(19)31-4)22-21(23(27)33-6-2)18(25-24(28)26-22)14-34(29,30)17-10-7-15(3)8-11-17/h7-13,22H,5-6,14H2,1-4H3,(H2,25,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWHSQDZVZGONBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C2C(=C(NC(=O)N2)CS(=O)(=O)C3=CC=C(C=C3)C)C(=O)OCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O7S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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